3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile
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Overview
Description
“3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C5H5ClN4. It belongs to the class of organic compounds known as 1,2,4-triazoles .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile” can be represented by the InChI string: InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H, (H,4,5,6) .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile” is 103.510 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the search results.Scientific Research Applications
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile serves as a ligand for transition metals. Researchers use it to create coordination complexes, which have applications in catalysis, materials science, and bioinorganic chemistry .
- This compound belongs to a family of 1,2,4-triazoles known for their ability to accept and transfer acyl groups in synthetic reactions. Specifically, 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile acts as a catalyst for the synthesis of esters. For example, it facilitates the formation of esters like 2,2-Dimethylacetoacetic Acid Ethyl Ester .
- Medicinal chemists use 1H-1,2,4-Triazol-3-amine , a derivative of this compound, as a starting material for synthesizing drug compounds. It finds applications in antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
- A specific derivative of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanenitrile (compound 10ec) has shown promising results in inducing apoptosis (programmed cell death) in breast cancer cells (BT-474). Researchers observed inhibition of colony formation in a concentration-dependent manner .
Transition Metal Complexes and Coordination Chemistry
Catalyst for Ester Synthesis
Starting Material in Medicinal Chemistry
Anticancer Activity
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets .
Mode of Action
1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4/c6-5-8-4-10(9-5)3-1-2-7/h4H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCWQCINOBGNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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